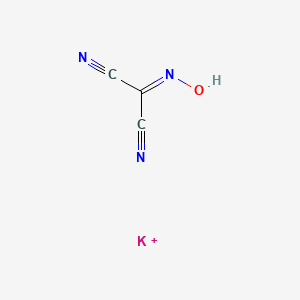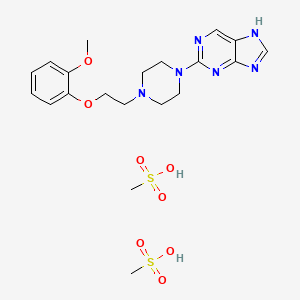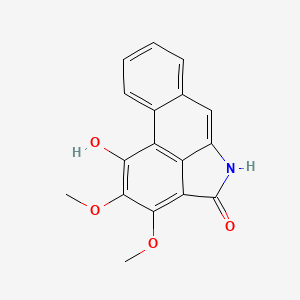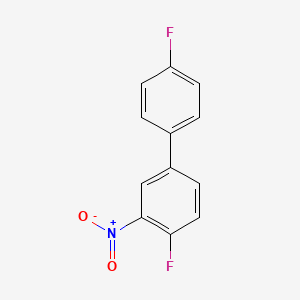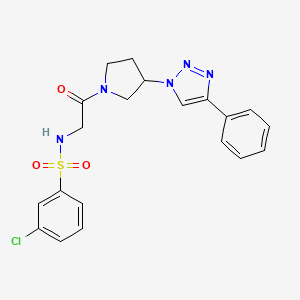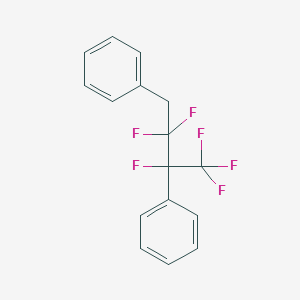
1,1'-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene is a fluorinated organic compound characterized by the presence of a hexafluorobutane moiety linked to two benzene rings
Méthodes De Préparation
The synthesis of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexafluorobutane precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Commonly used catalysts include palladium or nickel complexes.
Synthetic Routes: One common synthetic route involves the coupling of benzene derivatives with hexafluorobutane precursors under controlled conditions. This may involve reactions such as Friedel-Crafts alkylation or cross-coupling reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or tool in biochemical assays.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the bioavailability and stability of pharmaceutical agents.
Industry: Industrial applications include its use in the production of specialty chemicals, coatings, and polymers. The compound’s stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the biological context. For example, it may modulate signaling pathways or metabolic processes.
Effects: The effects of the compound can range from inhibition or activation of specific enzymes to alterations in gene expression or cellular behavior.
Comparaison Avec Des Composés Similaires
1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other fluorinated organic molecules such as 1,1,1,4,4,4-Hexafluorobutane and 1,1,2,3,3,4-Hexafluorobutane
Uniqueness: The presence of the hexafluorobutane moiety linked to two benzene rings gives 1,1’-(2,2,3,4,4,4-Hexafluorobutane-1,3-diyl)dibenzene unique chemical properties, such as increased stability and reactivity. These properties make it distinct from other fluorinated compounds and valuable for specific applications.
Propriétés
Numéro CAS |
89185-53-5 |
|---|---|
Formule moléculaire |
C16H12F6 |
Poids moléculaire |
318.26 g/mol |
Nom IUPAC |
(1,1,1,2,3,3-hexafluoro-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H12F6/c17-14(18,11-12-7-3-1-4-8-12)15(19,16(20,21)22)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
DTOXIPGDFMHYGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



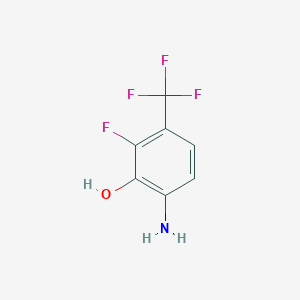


![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
